molecular formula C10H11N3O2S B14858796 methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate

methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B14858796
M. Wt: 237.28 g/mol
InChI Key: HBRSOKDIRIEUAN-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like methanol and ethanol are commonly used, and reaction conditions such as temperature and pressure are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell targets, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(13-12-7)10(14)15-3/h4H,1-3H3,(H,12,13)

InChI Key

HBRSOKDIRIEUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)OC

Origin of Product

United States

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